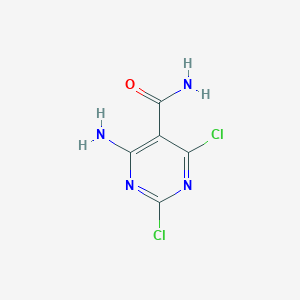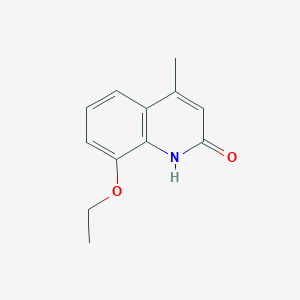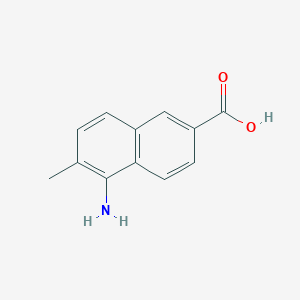
9-Cyclopentyl-3,9-dihydro-6h-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cyclopentyl-1H-purin-6(9H)-one is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This compound features a cyclopentyl group attached to the purine ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopentyl-1H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Cyclopentylation: The introduction of the cyclopentyl group is achieved through a nucleophilic substitution reaction. This involves reacting the purine derivative with cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 9-cyclopentyl-1H-purin-6(9H)-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclopentylation reaction under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
化学反応の分析
Types of Reactions
9-cyclopentyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Cyclopentyl bromide in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the purine ring.
Substitution: Substituted purine derivatives with different functional groups replacing the original ones.
科学的研究の応用
9-cyclopentyl-1H-purin-6(9H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives for studying their chemical properties and reactivity.
Biology: Investigated for its potential role in biological systems, particularly in the study of nucleotides and nucleic acids.
Medicine: Explored for its potential therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 9-cyclopentyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The cyclopentyl group can influence the compound’s binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
9-methyl-1H-purin-6(9H)-one: A similar compound with a methyl group instead of a cyclopentyl group.
9-ethyl-1H-purin-6(9H)-one: A similar compound with an ethyl group instead of a cyclopentyl group.
9-propyl-1H-purin-6(9H)-one: A similar compound with a propyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of 9-cyclopentyl-1H-purin-6(9H)-one lies in the presence of the cyclopentyl group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This structural variation can lead to differences in reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
5444-82-6 |
|---|---|
分子式 |
C10H12N4O |
分子量 |
204.23 g/mol |
IUPAC名 |
9-cyclopentyl-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O/c15-10-8-9(11-5-12-10)14(6-13-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,15) |
InChIキー |
PSZPKVIAEUBJKS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C=NC3=C2N=CNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)

![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)

